Casopitant Mesylate

Description

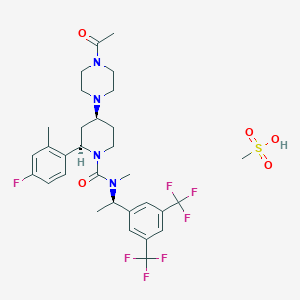

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35F7N4O2.CH4O3S/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37;1-5(2,3)4/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3;1H3,(H,2,3,4)/t19-,25+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFKYVWDPCOSTE-REWBLLDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39F7N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194384 | |

| Record name | Casopitant mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414910-30-8 | |

| Record name | Casopitant mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=414910-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Casopitant mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casopitant mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CASOPITANT MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VSV9BL497 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Casopitant Mesylate: A Technical Deep Dive into NK1 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casopitant (encoded as GW679769) is a potent and selective, orally bioavailable antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P, is a key neuropeptide implicated in the pathophysiology of emesis, pain, and inflammation. By competitively blocking the binding of Substance P, Casopitant effectively attenuates the downstream signaling cascades that mediate these responses. This technical guide provides a comprehensive overview of Casopitant Mesylate, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. Although development for chemotherapy-induced nausea and vomiting (CINV) was discontinued by GlaxoSmithKline, the extensive data gathered on Casopitant remains a valuable resource for understanding NK1 receptor pharmacology.

Mechanism of Action: NK1 Receptor Antagonism

Casopitant is a non-peptide, competitive antagonist of the human NK1 receptor. Its high affinity for the NK1 receptor prevents the binding of Substance P, an undecapeptide of the tachykinin family. Substance P is found in high concentrations in neurons of the vagal afferent fibers that innervate the nucleus tractus solitarii and the area postrema in the brainstem, which contains the chemoreceptor trigger zone.[1] Chemotherapeutic agents can induce the release of Substance P, which then binds to NK1 receptors to trigger the vomiting reflex.[1] Casopitant's blockade of this interaction is the primary mechanism for its antiemetic effects.

NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq protein subunit. Upon Substance P binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the transmission of emetic signals. There is also evidence to suggest that the NK1 receptor can couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).

Quantitative Data

In Vitro Binding Affinity

Casopitant demonstrates high affinity for the human NK1 receptor. The binding affinity is typically determined through radioligand binding assays.

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Casopitant | Human NK1 | Radioligand Binding | 0.08 | 0.1 - 1.0 | [2] |

| Metabolite M1 (hydroxylated) | Ferret NK1 | Radioligand Binding | - | Similar to Casopitant | [3] |

| Metabolite M2 (ketone) | Ferret NK1 | Radioligand Binding | - | Similar to Casopitant | [3] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of Casopitant has been evaluated in several preclinical species.

| Species | Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) | AUC (ng·h/mL) | Reference |

| Ferret | i.p. | ~2 | ~Plasma & Brain conc. equal | - | - | [3] |

| Mouse | Oral | 0.5 - 2 | - | - | - | [4] |

| Rat | Oral | 0.5 - 2 | - | - | - | [4] |

| Dog | Oral | 0.5 - 2 | - | - | - | [4] |

Human Pharmacokinetics

Following oral administration in humans, Casopitant is well absorbed. It is extensively metabolized, primarily through oxidation and N-deacetylation. The major circulating metabolites are a hydroxylated derivative (M13) and a deacetylated and oxidized metabolite (M12).[5] Elimination is predominantly through the feces.[5]

| Parameter | Value | Reference |

| Absorption | Nearly complete after oral administration | [5] |

| Metabolism | Extensive, primarily hepatic | [5] |

| Major Metabolites | M13 (hydroxylated), M12 (deacetylated and oxidized) | [5] |

| Elimination | Primarily fecal | [5] |

| Urinary Excretion | < 8% | [5] |

Clinical Efficacy in CINV

Casopitant has demonstrated significant efficacy in preventing both acute and delayed CINV in Phase II and III clinical trials when added to standard therapy (a 5-HT3 receptor antagonist and dexamethasone).

Table 2.4.1: Phase II Trial Results in Moderately Emetogenic Chemotherapy (MEC)

| Treatment Arm (plus Ondansetron/Dexamethasone) | Complete Response (Overall) | No Emesis (Overall) | No Significant Nausea (Overall) | Reference |

| Placebo | 69.4% | - | 71-72% | [4] |

| Casopitant 50 mg (Days 1-3) | 80.8% | 84-90% | 71-72% | [4] |

| Casopitant 100 mg (Days 1-3) | 78.5% | 84-90% | 71-72% | [4] |

| Casopitant 150 mg (Days 1-3) | 84.2% | 84-90% | 71-72% | [4] |

| Casopitant 150 mg (Day 1 only) | 79.2% | 84-90% | 71-72% | [4] |

Table 2.4.2: Phase III Trial Results in Highly Emetogenic Chemotherapy (HEC)

| Treatment Arm (plus Ondansetron/Dexamethasone) | Complete Response (Overall) | Complete Response (Acute) | Complete Response (Delayed) | Reference |

| Placebo | 66% | 81% | 68% | [2] |

| Casopitant 150 mg PO (Day 1) | 86% | 93% | 87% | [2] |

| Casopitant 90 mg IV (Day 1) + 50 mg PO (Days 2-3) | 80% | 90% | 81% | [2] |

Table 2.4.3: Phase III Trial Results in Moderately Emetogenic Chemotherapy (MEC)

| Treatment Arm (plus Ondansetron/Dexamethasone) | Complete Response (Overall) | No Emesis (Overall) | No Vomiting (Overall) | Reference |

| Placebo | 59% | 64% | - | [5] |

| Casopitant 150 mg PO (Day 1) | 73% | 78% | - | [5] |

| Casopitant 150 mg PO (Day 1) + 50 mg PO (Days 2-3) | 73% | 78% | - | [5] |

| Casopitant 90 mg IV (Day 1) + 50 mg PO (Days 2-3) | 74% | 79% | - | [5] |

Experimental Protocols

NK1 Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound for the NK1 receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the NK1 receptor (e.g., CHO cells transfected with the human NK1 receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled Substance P (e.g., [¹²⁵I]-Substance P), and varying concentrations of Casopitant.

-

Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Casopitant concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of Casopitant that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Cisplatin-Induced Emesis Model in Ferrets

The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex.

Methodology:

-

Animal Acclimation: Male ferrets are individually housed and acclimated to the experimental conditions and observation cages for several days prior to the study.

-

Fasting: Animals are typically fasted overnight before the administration of cisplatin, with water provided ad libitum.

-

Drug Administration: Casopitant (or vehicle control) is administered at a predetermined time before the emetogen. The route of administration can be oral or parenteral.

-

Emetogen Challenge: Cisplatin is administered, typically via the intraperitoneal (i.p.) route, at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).

-

Observation: The animals are observed continuously for a set period (e.g., 4 hours for acute emesis, and at regular intervals for up to 72 hours for delayed emesis).

-

Data Collection: The number of retches (rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.

-

Data Analysis: The antiemetic efficacy of Casopitant is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group. A significant reduction in the number of retches and vomits indicates an antiemetic effect.

Conclusion

This compound is a well-characterized, high-affinity NK1 receptor antagonist with demonstrated efficacy in preclinical models and human clinical trials for the prevention of chemotherapy-induced nausea and vomiting. The data presented in this technical guide highlight its potent mechanism of action and provide a quantitative basis for its pharmacological effects. While its commercial development for CINV has been halted, the extensive research conducted on Casopitant continues to be a valuable asset for the scientific community, offering important insights into the role of the Substance P/NK1 receptor system in emesis and other physiological processes. The detailed experimental protocols provided herein serve as a practical resource for researchers investigating novel NK1 receptor antagonists and related therapeutic targets.

References

- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic disposition of casopitant, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disposition and metabolism of radiolabeled casopitant in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Casopitant Mesylate: Brain Penetration and CNS Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetration and central nervous system (CNS) effects of Casopitant Mesylate, a potent and selective neurokinin-1 (NK1) receptor antagonist. Casopitant was developed for the prevention of chemotherapy-induced nausea and vomiting (CINV) and was also investigated for other CNS-related conditions, including major depressive disorder.[1][2] This document synthesizes available preclinical and clinical data to offer a detailed resource for researchers and professionals in the field of drug development.

Mechanism of Action and CNS Target Engagement

Casopitant is a competitive antagonist of the NK1 receptor, which is the primary receptor for Substance P, a neuropeptide involved in emesis, pain, and mood regulation.[2] By blocking the binding of Substance P to NK1 receptors in the brain, particularly in regions like the nucleus tractus solitarius and the area postrema, Casopitant exerts its antiemetic effects.[2] A critical aspect of its therapeutic action is its ability to cross the blood-brain barrier and engage with its central targets.

Signaling Pathway of NK1 Receptor Antagonism

The binding of Substance P to the G-protein coupled NK1 receptor initiates a signaling cascade that leads to the generation of intracellular second messengers. Casopitant blocks this initial step, thereby inhibiting the downstream signaling.

Brain Penetration: Preclinical and Clinical Evidence

The ability of Casopitant to penetrate the CNS has been evaluated in both animal models and human subjects.

Preclinical Data in Ferrets

A study in ferrets, a relevant model for emesis, demonstrated that Casopitant readily crosses the blood-brain barrier.[3] Following a single intraperitoneal dose of [14C]-labeled Casopitant, plasma and brain concentrations were found to be approximately equal at 2 hours post-dose.[3] The parent compound was the predominant radioactive component in the brain, indicating that Casopitant itself, rather than just its metabolites, reaches the CNS.[3]

| Parameter | Finding | Reference |

| Brain/Plasma Concentration Ratio (at 2h post-dose) | Approximately 1:1 | [3] |

| Composition in Brain (at 2h post-dose) | ||

| Parent Casopitant | ~76% of radioactivity | [3] |

| Hydroxylated Metabolite (M1) | ~19% of radioactivity | [3] |

| Ketone Metabolite (M2) | ~3% of radioactivity | [3] |

Table 1: Preclinical Brain Penetration of Casopitant in Ferrets

Human Positron Emission Tomography (PET) Data

In a human PET study, the occupancy of NK1 receptors in the brain was measured after single oral doses of Casopitant.[4][5] This study utilized the radioligand [11C]GR205171 to quantify receptor binding. The results demonstrated a dose-dependent increase in NK1 receptor occupancy, confirming that Casopitant effectively reaches and binds to its target in the human brain.[4] A pharmacokinetic-receptor occupancy model was developed to describe the relationship between plasma concentrations of Casopitant and the degree of NK1 receptor binding.[4] These findings were crucial in guiding dose selection for clinical trials, suggesting that higher receptor occupancy could be achieved with chronic dosing.[4]

| Oral Dose of Casopitant | NK1 Receptor Occupancy | Reference |

| 2-120 mg (single dose) | Dose-dependent increase | [4][5] |

Table 2: Human NK1 Receptor Occupancy with Casopitant (PET Study)

Experimental Protocols

This section details the methodologies employed in the key studies cited in this guide.

Preclinical Brain Penetration Study in Ferrets

Objective: To determine the brain penetration and metabolic profile of Casopitant in the ferret brain.[3]

Methodology:

-

Animal Model: Male ferrets were used as they are a well-established model for emesis research.[3]

-

Drug Administration: A single intraperitoneal dose of [14C]-labeled Casopitant was administered.[3]

-

Sample Collection: At 2 hours post-dose, blood and brain tissue were collected.[3]

-

Sample Processing: Brain tissue was homogenized.[3]

-

Analysis: The concentrations of Casopitant and its metabolites in plasma and brain homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Human PET Study for NK1 Receptor Occupancy

Objective: To quantify the occupancy of NK1 receptors in the human brain at different doses of Casopitant.[4][5]

Methodology:

-

Subjects: Healthy human volunteers.[4]

-

Radioligand: [11C]GR205171, a high-affinity and selective NK1 receptor antagonist.[4]

-

Study Design: A baseline PET scan was performed, followed by a second scan 24 hours after a single oral dose of Casopitant (ranging from 2-120 mg).[4]

-

Data Acquisition: Dynamic PET scans were acquired, and arterial blood samples were collected to determine the plasma input function.[4]

-

Kinetic Modeling: A three-tissue compartment model was used to estimate the NK1 receptor binding parameters. A correction for the occupancy effects of the tracer itself was also incorporated into the analysis.[4][5]

-

Pharmacokinetic-Receptor Occupancy (PK-RO) Modeling: A population-based model was developed to correlate Casopitant plasma concentrations with NK1 receptor occupancy.[4]

CNS Effects of this compound

The CNS effects of Casopitant have been primarily evaluated in the context of its antiemetic efficacy and its potential as a treatment for major depressive disorder.

Antiemetic Efficacy in CINV

Multiple Phase II and III clinical trials have demonstrated the efficacy of Casopitant in preventing both acute and delayed CINV in patients receiving moderately and highly emetogenic chemotherapy.[1][2][6][7] When added to standard therapy (a 5-HT3 receptor antagonist and a corticosteroid), Casopitant significantly improved the complete response rate (defined as no emesis and no use of rescue medication).[1][6][7]

| Trial Phase | Chemotherapy Emetogenicity | Key Finding | Reference |

| Phase II | Moderately Emetogenic | All Casopitant doses (50, 100, 150 mg) significantly increased complete response rates compared to placebo. | [6] |

| Phase III | Moderately Emetogenic | Casopitant regimens were significantly more effective than the control regimen in achieving a complete response. | [7] |

| Phase III (NCT00431236) | Highly Emetogenic | Both single oral dose and a 3-day intravenous/oral regimen of Casopitant significantly reduced CINV events compared to control. | [2][6] |

Table 3: Summary of Casopitant Efficacy in CINV Clinical Trials

Investigation in Major Depressive Disorder

Casopitant was also evaluated in two Phase II, randomized, double-blind, placebo-controlled studies for the treatment of major depressive disorder.[8] The rationale was based on the role of Substance P and NK1 receptors in mood and anxiety. The studies aimed to test the hypothesis that nearly complete NK1 receptor occupancy is necessary for antidepressant effects.[8]

In one study (Study 092), the 80 mg/day dose of Casopitant showed a statistically significant improvement in the Hamilton Depression Rating Scale (HAMD17) score compared to placebo, while the 30 mg/day dose did not.[8] In the second study (Study 096), neither Casopitant (120 mg/day) nor the active comparator, paroxetine, demonstrated a statistically significant separation from placebo on the primary endpoint.[8] These mixed results, along with other factors, led to the discontinuation of Casopitant's development for this indication.

| Study | Casopitant Dose | Primary Outcome (vs. Placebo) | Reference |

| Study 092 | 30 mg/day | Not statistically significant | [8] |

| 80 mg/day | Statistically significant improvement | [8] | |

| Study 096 | 120 mg/day | Not statistically significant | [8] |

Table 4: Efficacy of Casopitant in Major Depressive Disorder (Phase II)

CNS Adverse Events

Across the clinical trial programs for CINV and major depressive disorder, Casopitant was generally well-tolerated.[6][7][8] In the CINV trials, the adverse event profiles were broadly similar between the Casopitant and control groups.[2][6][7] The most commonly reported adverse events were related to chemotherapy and included neutropenia, alopecia, fatigue, and leukopenia.[2] There were no notable differences in the overall frequency of adverse events.[6] In the depression studies, Casopitant was also reported to be generally well-tolerated.[8] A comprehensive, consolidated list of all reported neurological and psychiatric adverse events from the complete clinical trial program is not publicly available.

Conclusion

This compound is a potent NK1 receptor antagonist that effectively penetrates the blood-brain barrier and engages with its central targets in humans. Preclinical studies in ferrets demonstrated approximately equal brain and plasma concentrations 2 hours after administration, with the parent compound being the major component in the brain. Human PET studies confirmed dose-dependent occupancy of NK1 receptors in the brain. Clinically, Casopitant has proven efficacy in the prevention of CINV. Its investigation for major depressive disorder yielded mixed results, highlighting the complex role of the NK1 receptor system in mood disorders. The safety profile of Casopitant in clinical trials was generally favorable. This technical guide provides a consolidated resource of the available data on the brain penetration and CNS effects of Casopitant for the scientific and drug development community.

References

- 1. Phase 2 trial results with the novel neurokinin-1 receptor antagonist casopitant in combination with ondansetron and dexamethasone for the prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A pharmacokinetic PET study of NK₁ receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 6. Efficacy and safety of this compound, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase III trial of casopitant, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist casopitant in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Casopitant Mesylate: A Technical Guide to Off-Target Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant mesylate is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which was developed for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] As with any drug candidate, a thorough evaluation of its off-target activities is crucial to understanding its complete pharmacological profile and potential for adverse effects. This technical guide provides an in-depth overview of the off-target activity screening of this compound, summarizing available data, outlining relevant experimental protocols, and visualizing key pathways and workflows. Although the clinical development of casopitant was discontinued by GlaxoSmithKline due to the need for further safety assessment, the exploration of its off-target profile remains a valuable case study for drug development professionals.[1]

Core Mechanism of Action

Casopitant competitively binds to and blocks the NK1 receptor, thereby inhibiting the binding of its natural ligand, Substance P.[3] This action in the central and peripheral nervous systems is the basis for its antiemetic properties.[4] While highly selective for the NK1 receptor, comprehensive screening is necessary to identify any unintended interactions with other biological targets.

Off-Target Activity Profile of this compound

Publicly available quantitative data on the broad off-target binding profile of this compound is limited. However, studies have indicated its high selectivity for the NK1 receptor with little to no affinity for a panel of other receptors, including NK2, NK3, 5-HT3, dopamine, and corticosteroid receptors. The most significant off-target activity identified relates to its interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.

Quantitative Data on Off-Target Interactions

| Target Family | Specific Target | Type of Interaction | Result | Reference |

| Cytochrome P450 | CYP3A4 | Substrate, Inhibitor, Inducer | Casopitant is metabolized by, inhibits, and induces CYP3A4. | [5] |

| Cytochrome P450 | CYP2C9 | Inducer | Casopitant is a moderate inducer of CYP2C9 in vitro. | [6] |

Experimental Protocols for Off-Target Activity Screening

While specific, detailed protocols for the off-target screening of this compound are not publicly available, a standard approach for a compound in its class would involve a multi-tiered strategy encompassing in silico, in vitro, and in vivo methods.

In Silico Screening

-

Objective: To predict potential off-target interactions based on the chemical structure of casopitant.

-

Methodology:

-

Ligand-Based Screening: The 2D and 3D structure of casopitant is compared against a database of known ligands for various targets. Methods like Similarity Searching, Substructure Searching, and Pharmacophore Modeling are employed to identify potential off-target candidates.

-

Structure-Based Screening (Docking): A virtual model of casopitant is "docked" into the binding sites of a panel of known protein structures (receptors, enzymes, ion channels). The binding energy and pose are calculated to predict the likelihood of a significant interaction.

-

In Vitro Screening

-

Objective: To experimentally determine the binding affinity and functional activity of casopitant at a broad panel of potential off-targets.

-

Methodology:

-

Radioligand Binding Assays: This is a common high-throughput screening method.

-

A known radiolabeled ligand for a specific receptor is incubated with a preparation of that receptor (e.g., cell membranes).

-

Casopitant is added at various concentrations to compete with the radioligand for binding.

-

The amount of radioactivity bound to the receptor is measured, and the concentration of casopitant required to inhibit 50% of the specific binding (IC50) is determined. This can be converted to a binding affinity constant (Ki).

-

A standard screening panel would include a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

-

-

Enzyme Inhibition Assays:

-

To assess activity at enzymatic targets (like CYP450s), casopitant is incubated with the purified enzyme and its specific substrate.

-

The rate of product formation is measured in the presence and absence of casopitant to determine the IC50 value for enzyme inhibition.

-

-

Functional Cellular Assays:

-

These assays measure the functional consequence of any binding interaction.

-

For example, for a GPCR, a cell line expressing the receptor is used to measure downstream signaling events (e.g., changes in intracellular calcium or cAMP levels) in the presence of casopitant. This determines whether casopitant acts as an antagonist, agonist, or allosteric modulator at the off-target receptor.

-

-

In Vivo Safety Pharmacology Studies

-

Objective: To evaluate the potential adverse effects of casopitant on major physiological systems.

-

Methodology:

-

Cardiovascular System: Effects on blood pressure, heart rate, and electrocardiogram (ECG) are monitored in conscious, telemetered animals (e.g., dogs, non-human primates) following administration of casopitant.

-

Central Nervous System: A functional observational battery (FOB) is used to assess changes in behavior, motor activity, coordination, and reflexes in rodents.

-

Respiratory System: Respiratory rate and tidal volume are measured in conscious or anesthetized animals.

-

Visualizations: Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway: NK1 Receptor Antagonism

Caption: On-target mechanism of Casopitant at the NK1 receptor.

General Workflow for Off-Target Activity Screening

Caption: A generalized workflow for identifying off-target activities.

Conclusion

The evaluation of off-target activity is a cornerstone of preclinical drug development, essential for predicting potential adverse drug reactions and ensuring patient safety. In the case of this compound, while it demonstrated high selectivity for its intended NK1 target, its interactions with metabolic enzymes like CYP3A4 and CYP2C9 highlight the importance of a comprehensive screening approach. The discontinuation of its development underscores the critical nature of thorough safety pharmacology assessments. The methodologies and workflows described here represent a standard, robust framework for researchers and scientists to characterize the full pharmacological profile of new chemical entities, ultimately leading to the development of safer and more effective medicines.

References

- 1. Casopitant - Wikipedia [en.wikipedia.org]

- 2. Casopitant, a neurokinin-1 receptor antagonist with anti-emetic and anti-nausea activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Casopitant | C30H35F7N4O2 | CID 9917021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Casopitant: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of casopitant, a novel NK-1 receptor antagonist, on the pharmacokinetics and pharmacodynamics of steady-state warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Neurokinin-1 Receptor in the Emesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emetic Reflex and the NK1 Receptor

Emesis, or vomiting, is a complex protective reflex involving a coordinated series of physiological events orchestrated by the central nervous system (CNS). This process is initiated by various stimuli, including toxins, drugs, and motion, which are detected by central and peripheral pathways. A key player in this intricate network is the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK1R system is a critical component in the transmission of emetic signals, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[2][3] This guide provides an in-depth examination of the NK1 receptor's role in the emesis pathway, its signaling cascade, the pharmacology of its antagonists, and the experimental methodologies used to study this system.

Mechanism of Action: Central and Peripheral Pathways of Emesis

The emetic response is mediated through two primary pathways: the central and peripheral pathways, both of which heavily involve the NK1 receptor.

-

Peripheral Pathway: Emetogenic stimuli, such as cytotoxic chemotherapy agents, can induce damage to enterochromaffin cells in the gastrointestinal tract. This damage triggers the release of several neurotransmitters, including serotonin (5-HT) and Substance P.[4] Serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brainstem.[4] Substance P also acts on NK1 receptors located on these same vagal afferents, contributing to the afferent signal that initiates the emetic reflex.[5]

-

Central Pathway: The central processing of emetic signals occurs in specific regions of the brainstem, namely the nucleus tractus solitarius (NTS) and the area postrema (also known as the chemoreceptor trigger zone or CTZ).[4][6] The area postrema is particularly important as it lies outside the blood-brain barrier, allowing it to detect emetogenic substances directly from the bloodstream.[6] Both the NTS and the area postrema have high concentrations of NK1 receptors.[2] Substance P, released from central and peripheral inputs, binds to these NK1 receptors, leading to the activation of the central pattern generator for vomiting, which coordinates the physiological events of emesis.[6][7]

The NK1 Receptor Signaling Cascade

The neurokinin-1 receptor is a member of the tachykinin receptor family and the rhodopsin-like family of GPCRs.[1][8] Its primary endogenous ligand is Substance P, an undecapeptide that binds with high affinity.[1][9] The binding of Substance P to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

The NK1 receptor predominantly couples to the Gq/11 family of G-proteins.[8][10] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC).[8] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][11]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8]

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[11]

These signaling events, particularly the rise in intracellular calcium and the activation of PKC, lead to the phosphorylation of various downstream targets, resulting in neuronal excitation and the propagation of the emetic signal.[12] The NK1 receptor has also been shown to couple to other G-proteins, such as Gs, which can lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[10][11]

Pharmacological Intervention: NK1 Receptor Antagonists

The critical role of the SP/NK1R pathway in emesis made it a prime target for the development of a new class of antiemetic drugs: the NK1 receptor antagonists.[13] These drugs act as competitive antagonists, binding to the NK1 receptor and preventing Substance P from exerting its effect.[13][14] This blockade occurs at both central and peripheral NK1 receptors.[5][13]

The development of NK1 receptor antagonists, such as aprepitant, fosaprepitan, rolapitant, and netupitant, has revolutionized the prevention of CINV, particularly the delayed phase which was historically difficult to control.[4][15] These agents are often used in combination with other antiemetics, such as 5-HT3 receptor antagonists and corticosteroids, to provide broad-spectrum protection against nausea and vomiting.[4]

Quantitative Data on NK1 Receptor Antagonists

The following table summarizes key pharmacological data for several FDA-approved NK1 receptor antagonists. Binding affinity (Ki) is a measure of how tightly a drug binds to the receptor, with lower values indicating higher affinity.

| Compound | Class | Target | Binding Affinity (Ki) | Half-life (t½) | Primary Metabolism |

| Aprepitant | NK1 Antagonist | NK1 Receptor | ~0.1-0.2 nM | 9-13 hours[5] | CYP3A4[16] |

| Fosaprepitant | NK1 Antagonist (Prodrug) | NK1 Receptor | (Converts to Aprepitant) | 9-13 hours (as Aprepitant)[17] | CYP3A4 (as Aprepitant)[16] |

| Rolapitant | NK1 Antagonist | NK1 Receptor | ~0.67 nM | ~180 hours[18] | CYP3A4 |

| Netupitant | NK1 Antagonist | NK1 Receptor | ~0.95 nM | ~80 hours | CYP3A4 |

Note: Ki values can vary between studies based on experimental conditions. The values presented are representative.

Key Experimental Methodologies

The elucidation of the NK1 receptor's role in emesis has relied on a variety of in vitro and in vivo experimental models. Below are detailed protocols for two key methodologies.

Experimental Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.

Materials:

-

Cell line expressing human NK1 receptors (e.g., CHO-K1 or U-373 MG).

-

Cell membrane preparation from the above cell line.

-

Radiolabeled ligand (e.g., [³H]Substance P).

-

Test compounds (NK1 receptor antagonists).

-

Non-specific binding control (e.g., high concentration of unlabeled Substance P).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Membrane Preparation: Culture NK1R-expressing cells to confluence, harvest, and homogenize in a cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

-

50 µL of various concentrations of the test compound.

-

50 µL of the radiolabeled ligand at a concentration near its Kd.

-

100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: In Vivo Emesis Model (Ferret)

Objective: To assess the antiemetic efficacy of a test compound against a specific emetogen.

Materials:

-

Male ferrets (a common model for emesis research).

-

Emetogenic agent (e.g., cisplatin, apomorphine).

-

Test compound (NK1 receptor antagonist) and vehicle control.

-

Observation cages with video recording capabilities.

Methodology:

-

Acclimatization: Acclimatize the ferrets to the laboratory conditions and handling for at least one week.

-

Dosing: On the day of the experiment, administer the test compound or vehicle control via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before the emetogen challenge.

-

Emetogen Challenge: Administer the emetogenic agent (e.g., cisplatin, 5 mg/kg, intraperitoneally).

-

Observation: Place the animals in individual observation cages and record their behavior for a specified period (e.g., 4-8 hours for acute phase, up to 72 hours for delayed phase).

-

Quantification of Emetic Events: Review the video recordings to quantify the number of retches (rhythmic contractions of the abdominal muscles without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).

-

Data Analysis: Compare the number of emetic events in the test compound-treated group to the vehicle-treated group. Calculate the percentage inhibition of emesis. Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the antiemetic effect.

Conclusion

The neurokinin-1 receptor and its ligand, Substance P, are integral components of the central and peripheral pathways that mediate the emetic reflex. Their discovery and characterization have profoundly advanced our understanding of the physiology of nausea and vomiting. The development of highly selective NK1 receptor antagonists represents a landmark achievement in pharmacology, providing clinicians with powerful tools to prevent the debilitating side effects of chemotherapy and improve the quality of life for cancer patients. Continued research into the intricacies of NK1 receptor signaling and pharmacology holds the promise of developing even more effective and better-tolerated antiemetic therapies.

References

- 1. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Aprepitant - WikiAnesthesia [wikianesthesia.org]

- 6. researchgate.net [researchgate.net]

- 7. Roles of substance P and NK(1) receptor in the brainstem in the development of emesis. | Semantic Scholar [semanticscholar.org]

- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]

- 10. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NK1 (substance P) receptor [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 15. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 16. Aprepitant - Wikipedia [en.wikipedia.org]

- 17. The role of neurokinin-1 (substance P) antagonists in the prevention of postoperative nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evolving role of neurokinin 1-receptor antagonists for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

The Intellectual Property Landscape of Casopitant Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, was developed by GlaxoSmithKline (GSK) for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] Although its development for CINV was discontinued, its intellectual property and the scientific foundation upon which it was built remain valuable for researchers in neuropharmacology and drug development.[1] This technical guide provides an in-depth overview of the intellectual property surrounding Casopitant Mesylate, including its core patents, and details the key experiments and signaling pathways that defined its mechanism of action.

Core Intellectual Property and Patents

While a singular, definitive "composition of matter" patent for casopitant (also known as GW679769) is not readily apparent in public databases, the intellectual property landscape can be understood through a constellation of patents covering its use and formulation. It is highly probable that the original composition of matter patent was filed in the early 2000s and may have since lapsed or been abandoned following the discontinuation of its development for CINV. However, numerous patents cite casopitant as a key example of an NK1 receptor antagonist, demonstrating its importance in the field.

For instance, patents such as US8951969B2 and US-11559523-B2 describe compositions and methods for treating nausea and vomiting that include NK1 receptor antagonists, with casopitant being a specified agent. These patents, while not claiming the molecule itself, protect its application in combination with other antiemetic drugs, highlighting a strategic approach to intellectual property in the pharmaceutical industry that extends beyond the core molecular entity.

The development of casopitant was part of a broader effort by numerous pharmaceutical companies to develop NK1 receptor antagonists, leading to a dense and competitive patent landscape. A comprehensive review of patents in this area reveals a wide array of chemical scaffolds aimed at achieving potent and selective NK1 receptor blockade.[2]

Mechanism of Action: Targeting the NK1 Receptor Signaling Pathway

Casopitant exerts its antiemetic effects by blocking the binding of Substance P to the NK1 receptor. Substance P is a neuropeptide that plays a crucial role in the emetic reflex. The signaling cascade initiated by Substance P binding to the NK1 receptor is a key target for antiemetic drugs.

The binding of Substance P to the G-protein coupled NK1 receptor activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in neuronal excitation and the transmission of emetic signals. Casopitant, by competitively inhibiting the binding of Substance P to the NK1 receptor, effectively blocks this signaling pathway.

Key Experimental Data and Protocols

The efficacy and pharmacokinetic profile of this compound have been evaluated in numerous preclinical and clinical studies.

Preclinical Evaluation: Cisplatin-Induced Emesis in Ferrets

A standard preclinical model for evaluating antiemetic drugs is the cisplatin-induced emesis model in ferrets.

Experimental Protocol:

-

Animal Model: Male ferrets are typically used.

-

Acclimation: Animals are acclimated to the laboratory environment and handling.

-

Drug Administration: Casopitant or vehicle is administered orally or intravenously at specified doses.

-

Emetogen Challenge: A high dose of cisplatin (e.g., 5-10 mg/kg) is administered intraperitoneally to induce emesis.

-

Observation: The animals are observed for a defined period (e.g., 4-8 hours), and the number of retches and vomits are recorded.

-

Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the casopitant-treated group to the vehicle-treated group.

Clinical Trials in Humans

Phase II and III clinical trials were conducted to evaluate the efficacy of casopitant in preventing CINV in patients receiving moderately and highly emetogenic chemotherapy.

Summary of a Representative Phase III Clinical Trial Protocol:

-

Objective: To evaluate the efficacy and safety of casopitant in combination with a 5-HT3 receptor antagonist (e.g., ondansetron) and dexamethasone for the prevention of CINV.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Chemotherapy-naïve patients scheduled to receive highly emetogenic chemotherapy.

-

Treatment Arms:

-

Casopitant + Ondansetron + Dexamethasone

-

Placebo + Ondansetron + Dexamethasone

-

-

Primary Endpoint: Complete response (defined as no vomiting and no use of rescue medication) during the acute (0-24 hours) and delayed (24-120 hours) phases after chemotherapy.

-

Secondary Endpoints: Incidence and severity of nausea, patient-reported outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of this compound.

Table 1: Efficacy of Casopitant in Preventing CINV in Patients Receiving Highly Emetogenic Chemotherapy (Phase III)

| Endpoint (Overall Phase: 0-120 hours) | Casopitant + Ondansetron + Dexamethasone | Placebo + Ondansetron + Dexamethasone | p-value |

| Complete Response | ~70-80% | ~50-60% | <0.05 |

| No Vomiting | ~75-85% | ~55-65% | <0.05 |

| No Significant Nausea | ~50-60% | ~40-50% | Not always statistically significant |

Data are approximate ranges synthesized from publicly available clinical trial results.

Table 2: Pharmacokinetic Parameters of Casopitant

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~2-4 hours |

| Elimination Half-life (t1/2) | ~9-12 hours |

| Bioavailability | Moderate |

| Metabolism | Primarily via CYP3A4 |

Conclusion

The intellectual property and scientific data surrounding this compound provide a comprehensive case study in the development of an NK1 receptor antagonist. While the drug is not currently marketed for CINV, the patents covering its use and the detailed understanding of its mechanism of action and clinical efficacy contribute significantly to the knowledge base for researchers and professionals in the field of antiemetic therapy and neuropharmacology. The exploration of its potential in other therapeutic areas, such as major depressive disorder, underscores the enduring value of this well-characterized molecule.

References

The Evolution of NK1 Receptor Antagonists: A Technical Guide

The journey of neurokinin-1 (NK1) receptor antagonists from their conceptualization to clinical application represents a significant advancement in pharmacotherapy, particularly in the management of chemotherapy-induced nausea and vomiting (CINV). This technical guide provides an in-depth exploration of the historical development of these agents, detailing their mechanism of action, generational evolution, and the experimental methodologies pivotal to their discovery and characterization.

The Dawn of a New Therapeutic Class: The Discovery of Substance P and its Receptor

The story of NK1 receptor antagonists begins with the discovery of Substance P (SP) in 1931 by von Euler and Gaddum.[1] This undecapeptide neuropeptide, a member of the tachykinin family, was later identified as the preferential endogenous ligand for the NK1 receptor, a G protein-coupled receptor (GPCR) widely distributed in the central and peripheral nervous systems.[2][3] The involvement of the SP/NK1 receptor system in emesis, pain, inflammation, and mood regulation made it a compelling target for therapeutic intervention.[3]

Early research in the 1980s focused on peptide-based antagonists derived from Substance P. However, these initial compounds were beset by challenges including poor selectivity, low potency, limited solubility, and inadequate bioavailability, which hindered their clinical development.[3] This led pharmaceutical companies to shift their focus towards the development of non-peptide antagonists.[3]

The First Breakthrough: First-Generation NK1 Receptor Antagonists

The early 1990s marked a turning point with the independent discovery of the first non-peptide NK1 receptor antagonists by three pharmaceutical companies.[3] A pivotal moment was the discovery of CP-96,345 by Pfizer in 1991, a benzylamino quinuclidine structure that demonstrated potent and selective NK1 receptor antagonism.[4] Subsequent research led to the development of CP-99,994, which featured a piperidine ring in place of the quinuclidine ring and a benzyl group instead of a benzhydryl moiety.[4]

These first-generation compounds, while groundbreaking, faced their own set of challenges, including off-target effects and suboptimal pharmacokinetic profiles. Nevertheless, they laid the crucial groundwork for the development of clinically successful agents.

Refining the Approach: Second-Generation NK1 Receptor Antagonists

Building upon the knowledge gained from the first generation, researchers at Merck undertook structure-activity relationship (SAR) studies based on both CP-96,345 and CP-99,994.[4] This led to the development of compounds like L-733,060.[4] A key innovation in this generation was the functionalization of the piperidine nitrogen to reduce its basicity, thereby improving oral bioavailability.[4] This effort culminated in the discovery and development of aprepitant (Emend®), the first NK1 receptor antagonist to receive marketing approval from the U.S. Food and Drug Administration (FDA) in 2003 for the prevention of CINV.[4][5]

Another notable second-generation antagonist is tradipitant (VLY-686), which has been investigated for various indications, including chemotherapy-induced nausea.[6]

Expanding the Armamentarium: Third-Generation NK1 Receptor Antagonists

The success of aprepitant spurred the development of a third generation of NK1 receptor antagonists with improved properties, such as longer half-lives and different metabolic profiles. Key examples include:

-

Rolapitant (Varubi®/Varuby®): Approved by the FDA in 2015, rolapitant is characterized by a significantly longer half-life of approximately 180 hours.[4][7]

-

Netupitant : This potent and selective NK1 receptor antagonist is available in a fixed-dose combination with the 5-HT3 receptor antagonist palonosetron (Akynzeo®).[7]

-

Fosaprepitant (Ivemend®): A water-soluble phosphoryl prodrug of aprepitant, developed for intravenous administration.[8]

-

Fosnetupitant : An injectable phosphorylated prodrug of netupitant.[3]

These newer agents offer clinicians more options for managing CINV, with variations in administration routes and pharmacokinetic profiles to suit different patient needs.

A Unique Application: NK1 Receptor Antagonists in Veterinary Medicine

The therapeutic potential of NK1 receptor antagonists extends beyond human medicine. Maropitant (Cerenia®) is a selective NK1 receptor antagonist developed specifically for the treatment of vomiting and motion sickness in dogs and cats.[6]

Quantitative Comparison of Key NK1 Receptor Antagonists

The following tables summarize key quantitative data for prominent NK1 receptor antagonists, facilitating a comparative understanding of their pharmacological properties.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Receptor Binding (Ki, nM) | Functional Antagonism (IC50, nM) |

| Aprepitant | ~0.1 | 0.1-0.2 |

| Fosaprepitant | (Prodrug of Aprepitant) | (Prodrug of Aprepitant) |

| Rolapitant | 0.66 | - |

| Netupitant | ~1.0 | - |

| Maropitant | - | - |

Table 2: Pharmacokinetic Properties

| Compound | Route of Administration | Time to Peak Plasma Concentration (Tmax) | Plasma Half-life (t1/2) |

| Aprepitant | Oral | ~4 hours | 9-13 hours[9] |

| Fosaprepitant | Intravenous | ~30 minutes (conversion to aprepitant) | 9-13 hours (as aprepitant)[9] |

| Rolapitant | Oral | ~4 hours | ~180 hours[7][9] |

| Netupitant | Oral | ~5 hours | ~90 hours |

| Maropitant | Oral, Subcutaneous | - | - |

Note: Data are compiled from various sources and may vary depending on the specific administration and patient population.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the characterization of NK1 receptor antagonists.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for the NK1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the NK1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 cells).

-

Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor ligand.

-

Test compounds (unlabeled NK1 receptor antagonists).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture CHO-K1 cells stably expressing the human NK1 receptor.

-

Harvest the cells and homogenize them in a hypotonic buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add increasing concentrations of the unlabeled test compound.

-

Add a fixed concentration of the radioligand (typically at or below its Kd value).

-

For determining non-specific binding, add a high concentration of an unlabeled known NK1 receptor ligand (e.g., aprepitant) to a set of wells.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Calcium Mobilization Functional Assay

This assay assesses the functional antagonism of a compound by measuring its ability to inhibit the increase in intracellular calcium induced by an NK1 receptor agonist.

Objective: To determine the potency of a test compound in antagonizing NK1 receptor-mediated signaling.

Materials:

-

A cell line stably expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent reporter (e.g., aequorin).

-

NK1 receptor agonist (e.g., Substance P).

-

Test compounds (NK1 receptor antagonists).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader or luminometer.

Protocol:

-

Cell Preparation:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Antagonist Incubation:

-

Wash the cells to remove excess dye.

-

Add increasing concentrations of the test compound to the wells and incubate for a specific period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence plate reader.

-

Add a fixed concentration of the NK1 receptor agonist (e.g., Substance P) to all wells to stimulate the receptor.

-

Measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that produces 50% of its maximal inhibition.

-

In Vivo Animal Models of Emesis

Animal models are crucial for evaluating the anti-emetic efficacy of NK1 receptor antagonists in a physiological context.

Objective: To assess the ability of a test compound to prevent acute and delayed emesis induced by the chemotherapeutic agent cisplatin.

Protocol:

-

Animal Acclimatization: Acclimatize male ferrets to the experimental conditions for a specified period.

-

Drug Administration:

-

Administer the test compound (NK1 receptor antagonist) or vehicle via the desired route (e.g., oral, intravenous) at a predetermined time before cisplatin administration.

-

-

Emetogen Challenge:

-

Administer a single dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally or intravenously).

-

-

Observation:

-

Observe the animals continuously for a defined period (e.g., 4-6 hours for the acute phase and up to 72 hours for the delayed phase).

-

Record the number of retches and vomits for each animal.

-

-

Data Analysis:

-

Compare the number of emetic episodes in the test compound-treated group to the vehicle-treated group.

-

Calculate the percentage of protection against emesis.

-

Objective: To evaluate the central anti-emetic activity of a test compound.

Protocol:

-

Animal Acclimatization: Acclimatize beagle dogs to the experimental setup.

-

Drug Administration:

-

Administer the test compound or vehicle.

-

-

Emetogen Challenge:

-

Administer a single dose of apomorphine (a dopamine agonist that acts on the chemoreceptor trigger zone) via a suitable route (e.g., subcutaneous, intravenous).[10]

-

-

Observation:

-

Observe the dogs for a specified period (e.g., 30-60 minutes).

-

Record the occurrence and number of emetic episodes.

-

-

Data Analysis:

-

Determine if the test compound prevents or reduces the incidence of apomorphine-induced emesis compared to the vehicle control.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the NK1 receptor signaling pathway and a typical experimental workflow for evaluating an NK1 receptor antagonist.

Caption: NK1 Receptor Signaling Pathway.

Caption: Drug Discovery Workflow for NK1 Antagonists.

Conclusion

The historical development of NK1 receptor antagonists is a testament to the power of rational drug design and a deep understanding of physiological pathways. From the initial struggles with peptide-based compounds to the sophisticated, highly selective, and long-acting agents available today, this class of drugs has revolutionized the management of CINV and found applications in veterinary medicine. The continued exploration of the SP/NK1 receptor system holds promise for the discovery of new therapeutic applications for these versatile molecules. This technical guide, by providing a comprehensive overview of their development, quantitative properties, and the experimental methodologies used in their evaluation, aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. A Pragmatic Study Evaluating NEPA Versus Aprepitant for Prevention of Chemotherapy‐Induced Nausea and Vomiting in Patients Receiving Moderately Emetogenic Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. avmajournals.avma.org [avmajournals.avma.org]

Methodological & Application

Application Notes and Protocols for Casopitant Mesylate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant Mesylate is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in nausea and vomiting, pain, and inflammation. By blocking the binding of Substance P to the NK1 receptor, Casopitant exerts its therapeutic effects. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound, including its interaction with the NK1 receptor and its metabolic properties related to the cytochrome P450 (CYP) enzyme system.

Mechanism of Action: NK1 Receptor Antagonism

Casopitant is a non-peptide antagonist that competitively binds to the NK1 receptor, preventing the downstream signaling cascade initiated by Substance P. This blockade is the basis for its clinical investigation in chemotherapy-induced nausea and vomiting (CINV).

Signaling Pathway of Substance P and Inhibition by Casopitant

Caption: Substance P signaling and Casopitant inhibition.

Quantitative Data Summary

| Assay Type | Parameter | Value | Species/System |

| NK1 Receptor Binding | Ki | Data not publicly available | Human |

| IC50 | Data not publicly available | Human | |

| Functional Antagonism | Potency | Potent Antagonist | Human (inferred) |

| CYP450 Interaction | |||

| Inhibition (Time-Dependent) | KI | 3.1 ± 1.6 µM | Human Liver Microsomes |

| kinact | 0.0199 ± 0.0024 min⁻¹ | Human Liver Microsomes | |

| Induction | EC50 | Data not publicly available | Human Hepatocytes |

| Emax (Fold Induction) | Data not publicly available | Human Hepatocytes |

Experimental Protocols

NK1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the human NK1 receptor using a competitive radioligand binding assay.

Workflow for NK1 Receptor Binding Assay

Caption: Workflow for the NK1 Receptor Radioligand Binding Assay.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor in appropriate media.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay Buffer (50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4).

-

This compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.

-

For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).

-

Radioligand (e.g., [¹²⁵I]-Substance P) at a final concentration close to its Kd.

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Casopitant concentration.

-

Determine the IC50 value (the concentration of Casopitant that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay: Substance P-Induced Calcium Mobilization

This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by Substance P in cells expressing the NK1 receptor.

Workflow for Calcium Mobilization Assay

Caption: Workflow for the Functional Calcium Mobilization Assay.

Methodology:

-

Cell Culture:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human NK1 receptor in a suitable culture medium.

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or a microplate reader equipped with an injector.

-

Establish a baseline fluorescence reading.

-

Inject a solution of Substance P at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the Substance P response against the logarithm of the Casopitant concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

In Vitro Metabolism: CYP3A4 Inhibition and Induction Assays

Casopitant has been shown to be a substrate, inhibitor, and inducer of CYP3A4. The following protocols outline methods to assess its inhibitory and inductive potential.

This assay determines the potential of Casopitant to cause time-dependent inhibition of CYP3A4 activity.

Workflow for Time-Dependent CYP3A4 Inhibition Assay

Caption: Workflow for Time-Dependent CYP3A4 Inhibition Assay.

Methodology:

-

Pre-incubation:

-

In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and varying concentrations of this compound.

-

Initiate the pre-incubation by adding an NADPH-generating system (or NADPH).

-

Incubate at 37°C for different time points (e.g., 0, 5, 15, 30 minutes).

-

-

Probe Substrate Reaction:

-

Following the pre-incubation, add a CYP3A4 probe substrate (e.g., midazolam or testosterone) at a concentration close to its Km.

-

Incubate for a short, fixed period during which the reaction is linear (e.g., 5-10 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) using a validated LC-MS/MS method.

-

-

Data Analysis:

-